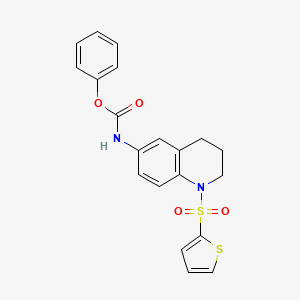
phenyl N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate, also known as TQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of different research areas.
Applications De Recherche Scientifique
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist
A study by Steinfeld et al. (2011) introduced a compound exhibiting high affinity for muscarinic acetylcholine receptors (mAChR) and β2-adrenoceptors (β2AR), showing potent antagonist and agonist activities, respectively. This dual functionality suggests its potential in designing multifaceted therapeutic agents (Steinfeld et al., 2011).
Synthesis and Reactivity
Aleksandrov et al. (2020) focused on the synthesis and reactivity of thiophen-2-yl and quinoline derivatives, demonstrating their utility in creating structurally diverse and potentially bioactive molecules (Aleksandrov et al., 2020).
Anticancer and Antimicrobial Activities
Research on Cu(I/II) complexes of thiosemicarbazone highlighted their interactions with DNA and exhibited promising in vitro anticancer and antimicrobial activities. This study indicates the potential of quinoline derivatives in cancer and infection treatments (Saswati et al., 2015).
Antiprotozoal Agents
Patel et al. (2017) evaluated quinoxaline-based 1,3,4-oxadiazoles for their antimicrobial and antiprotozoal activities, particularly against Trypanosoma cruzi, offering insights into the development of new treatments for protozoal infections (Patel et al., 2017).
Anticancer Evaluation of Thiophene-Quinoline Derivatives
A study by Othman et al. (2019) synthesized thiophene-quinoline derivatives and evaluated their anticancer activity, identifying compounds with selective cytotoxic effects on cancer cell lines. This underscores the role of quinoline derivatives in developing novel anticancer therapies (Othman et al., 2019).
Toxicity Prediction
Yeni et al. (2018) performed toxicity predictions on quinazolin-4-yl ethanol compounds, including those similar in structure to phenyl N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate, helping to identify compounds with high activity and low toxicity, valuable for medicinal chemistry research (Yeni et al., 2018).
Propriétés
IUPAC Name |
phenyl N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c23-20(26-17-7-2-1-3-8-17)21-16-10-11-18-15(14-16)6-4-12-22(18)28(24,25)19-9-5-13-27-19/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNGUQZIINNOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)OC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

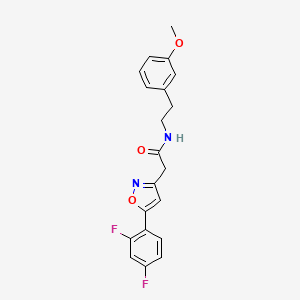
![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724274.png)
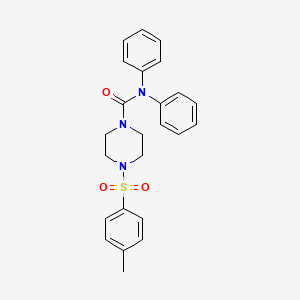

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2724279.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2724283.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2724284.png)
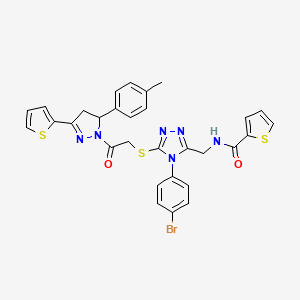
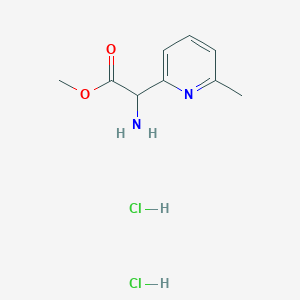
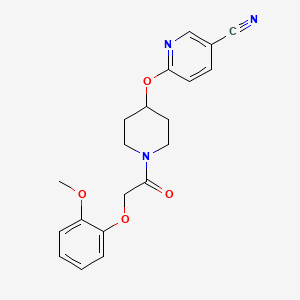


![1-(3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2724295.png)